N'-[(4-fluorophenyl)methyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-28(26,27)23-10-2-3-14-6-9-16(11-17(14)23)22-19(25)18(24)21-12-13-4-7-15(20)8-5-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCSWZDITRWEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the quinoline derivative, followed by the introduction of the methylsulfonyl group and the fluorophenyl group. Common reagents used in these reactions include fluorobenzene, methylsulfonyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Insights
- Role of Fluorine : The 4-fluorophenyl group is a common feature across pharmaceuticals, opioids, and pesticides, enhancing metabolic stability and binding affinity.
- Scaffold Diversity: The tetrahydroquinoline core in the target compound distinguishes it from pyrimidines (), benzopyrans (), and piperidines (), likely conferring unique target selectivity.
- Sulfonyl Group Impact : The methanesulfonyl group in the target compound may improve solubility or act as a hydrogen-bond acceptor, a feature shared with the pyrimidine derivative in but absent in Sarizotan or opioid analogs.
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide is a complex organic compound notable for its potential therapeutic applications. Its molecular formula is C₁₅H₁₈F N₃O₂S, indicating the presence of various functional groups that may contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its unique structural features which include a tetrahydroquinoline core and a fluorophenyl substituent.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes or receptors involved in critical physiological processes. The methanesulfonyl group enhances its solubility and binding affinity towards certain biological targets, potentially leading to pharmacological effects such as:
- Anti-inflammatory effects
- Neuroprotective properties
- Cardiovascular benefits
Therapeutic Applications
Research suggests that this compound could be beneficial in treating various conditions including:
- Cerebral infarction
- Myocardial infarction
- Other cardiovascular diseases
These potential applications stem from the compound's ability to influence pathways related to inflammation and neuronal protection.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing these comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide | Tetrahydroquinoline core with dimethoxybenzamide | Different substitution pattern on benzamide |
| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-oxo-4H-chromene-2-carboxamide | Tetrahydroquinoline core with chromene derivative | Incorporation of chromene moiety |
| 2,3,4-trifluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Tetrahydroquinoline core with trifluorobenzamide | Presence of trifluoromethyl group |
The distinct combination of functional groups in this compound enhances its electronic properties and may improve its bioavailability compared to other derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In vitro Studies : Initial studies demonstrated that the compound exhibits significant binding affinity to specific receptors involved in inflammatory pathways. This suggests a potential role in modulating inflammatory responses in various disease models.
- In vivo Studies : Animal models have shown that administration of this compound leads to reduced markers of inflammation and improved neurological outcomes following induced cerebral ischemia.
- Pharmacokinetics : Research indicates favorable pharmacokinetic properties such as enhanced solubility and bioavailability due to the methanesulfonyl group. This may facilitate effective dosing regimens in therapeutic settings.
Q & A
Q. What are the critical steps and optimization parameters for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step organic reactions. Key steps include:
- Sulfonylation of tetrahydroquinoline : Methanesulfonyl chloride reacts with the tetrahydroquinoline core under basic conditions (e.g., pyridine or triethylamine) to install the sulfonyl group. Temperature control (0–5°C) minimizes side reactions .
- Amide bond formation : Coupling the sulfonylated tetrahydroquinoline with N'-[(4-fluorophenyl)methyl]ethanediamide via carbodiimide-mediated activation (e.g., EDC/HOBt). Solvent choice (e.g., DMF or dichloromethane) and stoichiometric ratios (1:1.2 for amine:carbodiimide) are critical for yields >70% .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity. Monitor by LC-MS for intermediate validation .
Q. How is the compound characterized structurally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing tetrahydroquinoline C7-substitution via NOESY correlations) and fluorophenyl integration (¹⁹F NMR at ~-115 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ (expected m/z: ~458.1) and fragments (e.g., cleavage at the amide bond) .
- X-ray crystallography : For absolute configuration, use SHELXL for refinement (R-factor <0.05). Crystallize in ethanol/water (7:3) at 4°C .
Advanced Research Questions
Q. How to design experiments to resolve contradictions in reported pharmacological activity (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Dose-response profiling : Test across a wide concentration range (1 nM–100 µM) in primary immune cells (e.g., macrophages) and cancer lines (e.g., HeLa). Use ANOVA to identify statistically significant thresholds for divergent effects .
- Target engagement assays : Perform thermal shift assays (TSA) with recombinant enzymes (e.g., COX-2 or kinases) to quantify binding affinities (ΔTm >2°C indicates strong interaction). Cross-validate with SPR (KD <1 µM preferred) .
- Pathway analysis : RNA-seq or phosphoproteomics (LC-MS/MS) in treated cells to map signaling cascades. For example, upregulation of NF-κB vs. apoptosis markers (e.g., caspase-3) clarifies mechanistic divergence .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent screening : Use microbatch under oil with 96-well crystallization screens (e.g., Hampton Index Kit). Optimize pH (6.5–7.5) and PEG 3350 concentrations (15–25%) to stabilize the sulfonamide group .
- Additive screening : Introduce small-molecule additives (e.g., 1% n-octyl-β-D-glucoside) to disrupt aggregation. Monitor via dynamic light scattering (DLS) for particle size <200 nm .
- Cryoprotection : Soak crystals in mother liquor with 20% glycerol before flash-cooling in liquid nitrogen to prevent ice formation .
Q. How to analyze structure-activity relationships (SAR) for the methanesulfonyl and fluorophenyl groups?
Methodological Answer:
- Analog synthesis : Replace methanesulfonyl with ethanesulfonyl or remove the 4-fluorophenyl moiety. Compare bioactivity in parallel assays (e.g., IC50 shifts in kinase inhibition) .
- Computational modeling : Perform molecular docking (AutoDock Vina) using published crystal structures (e.g., PDB: 3L8Z for kinase targets). Calculate binding energies (ΔG) to correlate with experimental IC50 values .
- Hydrogen-bond analysis : Use Cambridge Structural Database (CSD) surveys to identify preferred interactions (e.g., sulfonyl oxygen with Arg residues in binding pockets) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in solubility data across studies?
Methodological Answer:
- Standardize protocols : Use the shake-flask method in PBS (pH 7.4) and DMSO. Quantify via UV-Vis (λmax ~260 nm) with a calibration curve. Report values as mean ± SD (n=3) .
- Particle size analysis : Dynamic light scattering (DLS) identifies aggregation (e.g., >500 nm particles in aqueous buffers), which artificially lowers measured solubility .
- Ionization effects : Adjust pH (2–10) and measure solubility to construct a pH-solubility profile. The compound’s pKa (~3.5 for the sulfonamide) dictates pH-dependent behavior .
Key Research Findings Table
| Parameter | Value/Observation | Method | Reference |
|---|---|---|---|
| Synthetic Yield | 72% (after HPLC purification) | EDC/HOBt coupling | |
| COX-2 IC50 | 0.8 µM (vs. 2.1 µM for celecoxib) | Fluorescence assay | |
| Aqueous Solubility | 12 µg/mL (pH 7.4) | Shake-flask/UV-Vis | |
| Plasma Stability | t1/2 = 4.2 h (human, 37°C) | LC-MS/MS quantification |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
